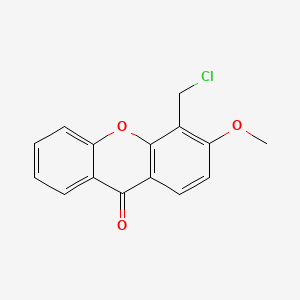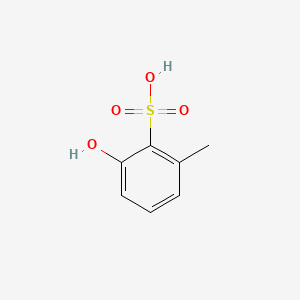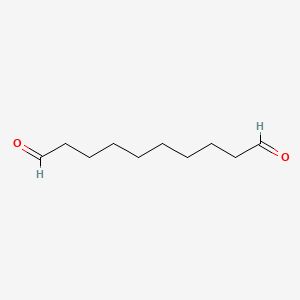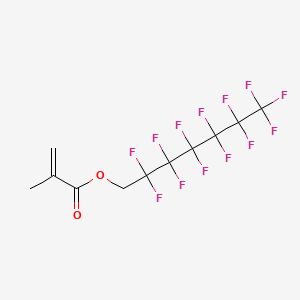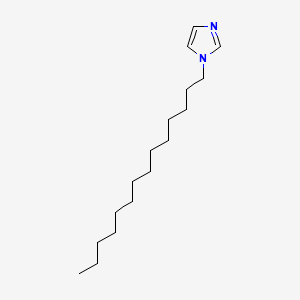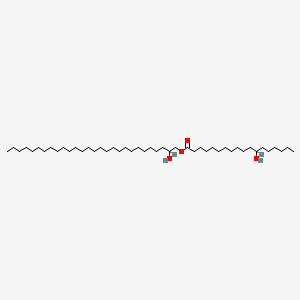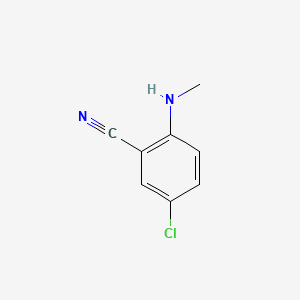![molecular formula C13H9NO B1598970 1H-苯并[g]吲哚-3-甲醛 CAS No. 51136-18-6](/img/structure/B1598970.png)
1H-苯并[g]吲哚-3-甲醛
描述
1H-Benzo[g]indole-3-carboxaldehyde is a heterocyclic aromatic compound that belongs to the indole family It is characterized by a fused benzene and pyrrole ring system with a formyl group attached to the third position of the indole ring
科学研究应用
1H-Benzo[g]indole-3-carboxaldehyde has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active indoles.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
1H-Benzo[g]indole-3-carboxaldehyde, also known as 3-Formyl-1H-benzo[g]indole or 3-Formyl-6,7-benzindole , is a biochemical used in proteomics research . It has been identified as a reactant for the preparation of tryptophan dioxygenase inhibitors . Tryptophan dioxygenase is an enzyme that plays a crucial role in the metabolism of the amino acid tryptophan . By inhibiting this enzyme, 1H-Benzo[g]indole-3-carboxaldehyde can potentially modulate the tryptophan metabolic pathway, which has implications in various biological processes and diseases, including cancer .
Mode of Action
It is known that the compound can undergo various chemical reactions due to its carbonyl group, which can facilely undergo c–c and c–n coupling reactions and reductions . For instance, it can undergo a copper-catalyzed reaction with various dihalides . These reactions can lead to changes in the compound’s structure and properties, which can influence its interaction with its targets .
Biochemical Pathways
1H-Benzo[g]indole-3-carboxaldehyde is involved in the tryptophan metabolic pathway through its inhibition of tryptophan dioxygenase . This enzyme is responsible for the initial step in the kynurenine pathway of tryptophan degradation, converting tryptophan to N-formylkynurenine . By inhibiting this enzyme, 1H-Benzo[g]indole-3-carboxaldehyde can potentially affect the levels of tryptophan and its metabolites in the body, which can have various downstream effects, including the modulation of immune responses and the regulation of cell proliferation .
Result of Action
The molecular and cellular effects of 1H-Benzo[g]indole-3-carboxaldehyde’s action are largely dependent on its target and mode of action. As a tryptophan dioxygenase inhibitor, it can potentially modulate the tryptophan metabolic pathway, leading to changes in the levels of tryptophan and its metabolites . These changes can have various effects on cells, including the regulation of immune responses and cell proliferation .
Action Environment
The action, efficacy, and stability of 1H-Benzo[g]indole-3-carboxaldehyde can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s reactivity and stability . Additionally, the presence of other molecules, such as enzymes and cofactors, can also influence the compound’s action
生化分析
Biochemical Properties
1H-Benzo[g]indole-3-carboxaldehyde plays a significant role in biochemical reactions. It interacts with enzymes such as tryptophan dioxygenase, which is involved in the catabolism of tryptophan to kynurenine . This interaction is crucial for the regulation of immune responses and has potential implications in cancer therapy. Additionally, 1H-Benzo[g]indole-3-carboxaldehyde is involved in the synthesis of various indole derivatives, which are known for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Cellular Effects
1H-Benzo[g]indole-3-carboxaldehyde influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including 1H-Benzo[g]indole-3-carboxaldehyde, can modulate the activity of protein kinases, which are essential for cell signaling and regulation . These compounds also impact the expression of genes involved in immune responses and inflammation, thereby influencing cellular functions and overall health .
Molecular Mechanism
The molecular mechanism of 1H-Benzo[g]indole-3-carboxaldehyde involves its interaction with biomolecules such as enzymes and proteins. It can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. For example, 1H-Benzo[g]indole-3-carboxaldehyde inhibits tryptophan dioxygenase, leading to altered levels of tryptophan and its metabolites . This inhibition can result in changes in gene expression and cellular responses, particularly in the context of immune regulation and cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Benzo[g]indole-3-carboxaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1H-Benzo[g]indole-3-carboxaldehyde is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of 1H-Benzo[g]indole-3-carboxaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1H-Benzo[g]indole-3-carboxaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways are crucial for the compound’s biological activity and its effects on cellular functions. For example, the conversion of 1H-Benzo[g]indole-3-carboxaldehyde to indole derivatives can influence metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1H-Benzo[g]indole-3-carboxaldehyde within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can affect the localization and accumulation of 1H-Benzo[g]indole-3-carboxaldehyde within specific cellular compartments, thereby influencing its activity and function .
Subcellular Localization
1H-Benzo[g]indole-3-carboxaldehyde exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with biomolecules and its role in cellular processes. For instance, the presence of 1H-Benzo[g]indole-3-carboxaldehyde in the nucleus can influence gene expression and cellular responses .
准备方法
Synthetic Routes and Reaction Conditions: 1H-Benzo[g]indole-3-carboxaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-nitrotoluene with ethyl acetoacetate followed by reduction and cyclization can yield the desired compound. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the indole core, followed by formylation at the third position.
Industrial Production Methods: Industrial production of 1H-Benzo[g]indole-3-carboxaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1H-Benzo[g]indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1H-Benzo[g]indole-3-carboxylic acid.
Reduction: 1H-Benzo[g]indole-3-hydroxymethyl.
Substitution: Various substituted indole derivatives depending on the electrophile used.
相似化合物的比较
1H-Indole-3-carboxaldehyde: Similar structure but lacks the fused benzene ring.
3-Formylindole: Another indole derivative with a formyl group at the third position.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group at the third position instead of a formyl group.
Uniqueness: 1H-Benzo[g]indole-3-carboxaldehyde is unique due to its fused benzene ring, which imparts additional stability and electronic properties compared to other indole derivatives. This structural feature enhances its potential as a versatile building block in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
1H-benzo[g]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-8-10-7-14-13-11-4-2-1-3-9(11)5-6-12(10)13/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIGHGXJJVOYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403293 | |
| Record name | 1H-Benzo[g]indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51136-18-6 | |
| Record name | 1H-Benzo[g]indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benzo[g]indole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1598888.png)

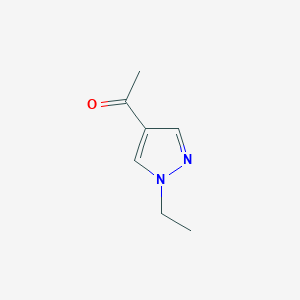
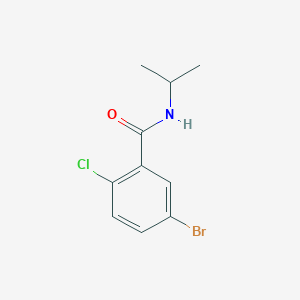
![N-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1598895.png)
acetic acid](/img/structure/B1598896.png)
